N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a thienopyrimidine core, a difluorophenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the thienopyrimidine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or a methoxyphenyl halide.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the methoxyphenyl group.
Reduction: Alcohol derivatives of the thienopyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for drug development, particularly in the treatment of diseases where these enzymes or receptors play a critical role.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating conditions such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications in material science and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-[7-(4-hydroxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- N-(2,4-difluorophenyl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- N-(2,4-difluorophenyl)-2-[7-(4-nitrophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Uniqueness
Compared to these similar compounds, N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c1-29-14-5-2-12(3-6-14)15-10-30-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-4-13(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKOSEHLYDRZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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